N-Linolenoyldopamine

Description

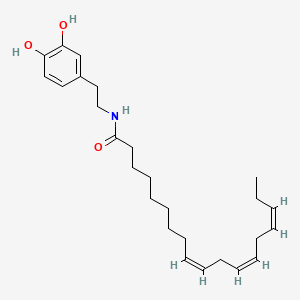

N-Linolenoyldopamine (N-LDA) is a bioactive compound formed by the conjugation of dopamine with linolenic acid, a polyunsaturated omega-3 fatty acid (18:3). Structurally, it consists of a dopamine moiety linked via an amide bond to the carboxyl group of linolenic acid.

Properties

CAS No. |

105955-13-3 |

|---|---|

Molecular Formula |

C26H39NO3 |

Molecular Weight |

413.6 g/mol |

IUPAC Name |

(9Z,12Z,15Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12,15-trienamide |

InChI |

InChI=1S/C26H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h3-4,6-7,9-10,18-19,22,28-29H,2,5,8,11-17,20-21H2,1H3,(H,27,30)/b4-3-,7-6-,10-9- |

InChI Key |

WKASWGQDAKPOAS-PDBXOOCHSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Linolenoyldopamine typically involves the amidation of linolenic acid with dopamine. This reaction can be catalyzed by various agents, such as carbodiimides, which facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under mild conditions to prevent the degradation of the sensitive linolenic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Linolenoyldopamine can undergo various chemical reactions, including:

Oxidation: The double bonds in the linolenic acid moiety can be oxidized to form epoxides or hydroxylated products.

Reduction: The double bonds can also be reduced to form saturated derivatives.

Substitution: The hydroxyl groups on the dopamine moiety can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

Oxidation: Epoxides, diols, or hydroxylated derivatives.

Reduction: Saturated fatty acid amides.

Substitution: Ether or ester derivatives of dopamine.

Scientific Research Applications

Metabolic Health

N-Linolenoyldopamine has been studied for its role in metabolic pathways, particularly concerning lipid metabolism and energy homeostasis. Research indicates that this compound may influence the regulation of lipid profiles and has potential implications for conditions like obesity and non-alcoholic fatty liver disease (NAFLD).

Case Studies and Findings

- A study utilizing targeted metabolomics highlighted the alteration of glycerophospholipid metabolism in patients with NAFLD. This compound was identified among the metabolites that showed significant changes, suggesting its involvement in the pathophysiology of NAFLD .

- Another investigation demonstrated that this compound could modulate inflammation pathways associated with metabolic disorders, potentially reducing markers such as prostaglandin E2 in animal models .

Neurobiology

The compound has attracted attention for its neuroprotective properties. It is believed to interact with the endocannabinoid system, which plays a critical role in regulating neuronal function and neuroinflammation.

Case Studies and Findings

- Research has shown that this compound can enhance synaptic plasticity and may have implications for treating neurodegenerative diseases. For instance, it has been linked to improved cognitive functions in models of Alzheimer's disease .

- A study on the effects of this compound on neuronal cells indicated that it could promote cell survival under oxidative stress conditions, highlighting its potential as a neuroprotective agent .

Pharmacological Applications

This compound's pharmacological potential extends to its anti-inflammatory and analgesic properties. Its ability to modulate pain pathways makes it a candidate for developing new pain management therapies.

Case Studies and Findings

- In vivo studies demonstrated that this compound significantly reduced pain responses in animal models of chronic pain, suggesting its efficacy as an analgesic agent .

- The compound's action on cannabinoid receptors suggests that it may be useful in developing treatments for conditions such as arthritis and other inflammatory diseases .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-Linolenoyldopamine involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with receptors such as transient receptor potential vanilloid 1 (TRPV1), which is involved in pain and inflammation pathways.

Pathways Involved: The activation of TRPV1 by this compound can lead to the modulation of calcium influx in cells, influencing various downstream signaling pathways that regulate inflammation and cell survival.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences between N-Linolenoyldopamine and its analogs:

Key Observations :

- Hydrophobicity : N-LDA and N-ODA are more lipophilic than N,N-dimethyldopamine, which lacks a fatty acid chain and is more water-soluble .

This compound (Inferred Properties)

- Anti-Inflammatory: Polyunsaturated fatty acids (e.g., linolenic acid) are precursors to anti-inflammatory mediators (e.g., resolvins), suggesting N-LDA may modulate inflammation .

N-Oleoyldopamine (N-ODA)

- Antioxidant and Neuroprotective Effects: Reduces oxidative stress in neuronal models . Immunomodulation: Used in studies on immune cell signaling and inflammation .

N,N-Dimethyldopamine

- Dopamine Receptor Interaction : Lacks fatty acid conjugation, enabling direct interaction with dopamine receptors (e.g., D1/D2). Acts as a dopamine agonist or impurity in pharmaceutical syntheses .

Biological Activity

N-Linolenoyldopamine (N-LD) is a bioactive compound belonging to the class of N-acyl dopamine derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory responses. This article delves into the biological activity of N-LD, supported by recent research findings, case studies, and data tables.

This compound is characterized by its unique structure, which consists of a dopamine moiety linked to a linolenic acid chain. This structural configuration is believed to enhance its interaction with various biological targets, including G-protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. The fatty acid chain contributes to its signaling properties, influencing physiological processes such as inflammation and neurotransmission.

1. Neuroprotective Effects

Research indicates that N-LD exhibits significant neuroprotective properties. In experimental models of Parkinson's disease, N-LD has been shown to increase central nervous system (CNS) dopamine levels, suggesting its potential as an anti-Parkinsonian agent . Additionally, studies have demonstrated that N-LD can modulate neuronal survival pathways, reducing oxidative stress and apoptosis in neuronal cultures.

2. Anti-Inflammatory Properties

N-LD has been identified as a potent anti-inflammatory agent. It inhibits the activation of the NLRP3 inflammasome in macrophages, which plays a crucial role in the inflammatory response . Furthermore, it has been observed to downregulate pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), contributing to its therapeutic potential in inflammatory diseases.

3. Modulation of Lipid Signaling

As an N-acyl derivative, N-LD interacts with lipid signaling pathways. It has been shown to influence the activity of TRP channels, which are involved in various physiological responses including pain sensation and inflammation . The compound’s ability to modulate these channels suggests a broader role in maintaining metabolic homeostasis.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study involving rat models with induced Parkinson's disease, administration of N-LD resulted in significant improvements in motor function and increased dopamine levels in the striatum. The findings support the hypothesis that N-LD may serve as a viable therapeutic option for neurodegenerative disorders characterized by dopaminergic neuron loss.

Case Study 2: Inflammation Reduction in Animal Models

A recent experiment demonstrated that N-LD administration reduced paw edema in carrageenan-induced inflammation models. The compound effectively lowered levels of pro-inflammatory markers and improved recovery outcomes, indicating its potential utility in treating inflammatory conditions .

Research Findings

Recent studies have explored the pharmacokinetics and safety profile of N-LD. Preliminary findings suggest that it is well-tolerated with minimal side effects at therapeutic doses. Ongoing research aims to elucidate the exact mechanisms through which N-LD exerts its biological effects and to explore its potential as a therapeutic agent for various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.